molecular formula C28H16BrN3O3 B5163086 2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one

2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one

Cat. No.: B5163086
M. Wt: 522.3 g/mol
InChI Key: HGXZDAQYFPSBQF-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins, such as topoisomerase and DNA polymerase. This leads to the disruption of DNA synthesis and cell division, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one is its potential applications in various scientific research fields. However, one limitation is the lack of information regarding its toxicity and safety profile. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one. One direction is to conduct further studies on its anticancer activity and its potential as a chemotherapeutic agent. Another direction is to investigate its antimicrobial activity and its potential as a new antimicrobial agent. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of 2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one involves the reaction of 4-bromoacetophenone, benzylamine, and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a catalyst, such as piperidine, and a solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one has shown potential applications in various scientific research fields. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial activity, where it has shown efficacy against various bacterial and fungal strains. Additionally, it has been studied for its antioxidant activity, where it has shown potential in scavenging free radicals.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16BrN3O3/c29-19-9-6-17(7-10-19)28-30-25(16-4-2-1-3-5-16)26(31-28)18-8-12-21-22-13-11-20(32(34)35)15-24(22)27(33)23(21)14-18/h1-15H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZDAQYFPSBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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